7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a derivative of pyrimidine, which is a class of compounds known for their wide range of biological and pharmaceutical activity . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as high-resolution mass spectrometry (HRMS) in the ESI mode (Electro Spray Ionization) .Chemical Reactions Analysis
The key step in the synthesis of similar compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopic data .Scientific Research Applications
- Synthesis and Evaluation : Researchers synthesized a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives by nucleophilic addition of piperazine to 4,7-dichloroquinoline, followed by phenacyl bromide addition and subsequent reduction and fluorination .
- In Vitro Testing : These compounds were evaluated in vitro for antimalarial activity against Plasmodium falciparum. Compound 3c exhibited greater potency than the standard drug quinine, with a minimum inhibitory concentration (MIC) of 0.18 μg/mL .
- Binding to VDAC : The compound has been shown to bind to mitochondrial voltage-dependent anion channels (VDAC) and alter their gating. This interaction may have implications for cellular processes and oxidative stress .
- Hybrid Molecules : Researchers have designed molecular hybrids based on the compound’s structure. These hybrids, when assessed, demonstrated both direct antimicrobial potential and anti-biofilm activity .
- Ciprofloxacin Derivatives : Modifications at the C-7 position of the piperazine ring led to ciprofloxacin derivatives. These compounds were evaluated for various pharmacological properties, including antibacterial activity, accumulation in phagocytic cells, and susceptibility to fluoroquinolone efflux transporters .
Antimalarial Activity
Mitochondrial Research
Antibacterial and Anti-Biofilm Properties
Pharmacological Characterization
Mechanism of Action
Target of Action
Similar compounds have been shown to bind to mitochondrial voltage-dependent anion channels (vdac) .
Mode of Action
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine interacts with its targets by binding to them, which alters their gating . This interaction can induce an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling .
Biochemical Pathways
It is known that the compound can induce oxidative stress, which may affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to accumulate in cells . The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of efflux pumps .
Result of Action
The molecular and cellular effects of 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine’s action include the induction of an oxidative, non-apoptotic cell death in certain human tumors . This suggests that the compound may have potential as an anti-cancer agent.
Action Environment
The action, efficacy, and stability of 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the presence of efflux pumps in cells can affect the compound’s accumulation and therefore its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and light .
Future Directions
The study of similar compounds strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds.
properties
IUPAC Name |
7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-19-18-24(32-26(28-19)25(20(2)29-32)21-6-4-3-5-7-21)31-14-12-30(13-15-31)16-17-33-23-10-8-22(27)9-11-23/h3-11,18H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZMFTDVYJRPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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